molecular formula C12H9BBrFO2 B14019062 (5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid

(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B14019062
M. Wt: 294.91 g/mol
InChI Key: OTOJBGGTDMXGOR-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure substituted with bromine and fluorine atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-fluoro-[1,1’-biphenyl]-3-yl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of advanced materials such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyphenylboronic acid
  • 5-Bromo-2-(trifluoromethoxy)phenylboronic acid
  • 5-Bromo-2-fluoropyridine-3-boronic acid

Uniqueness

(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both bromine and fluorine atoms on the biphenyl structure enhances its utility in various synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H9BBrFO2

Molecular Weight

294.91 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-phenylphenyl)boronic acid

InChI

InChI=1S/C12H9BBrFO2/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,16-17H

InChI Key

OTOJBGGTDMXGOR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)C2=CC=CC=C2)Br)(O)O

Origin of Product

United States

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